![molecular formula C12H25N3Si B566640 1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) CAS No. 101804-56-2](/img/new.no-structure.jpg)
1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) is a chemical compound with the molecular formula C12H25N3Si and a molecular weight of 239.4325 g/mol . This compound belongs to the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) involves several steps. One common method includes the reaction of 1H-1,2,4-triazole with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence various biochemical pathways . Additionally, the compound can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
1-Methyl-1,2,4-Triazole: Another triazole derivative with a methyl group instead of the tris(1-methylethyl)silyl group.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A triazole compound with a benzyl group, used in different applications.
The uniqueness of 1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) lies in its specific substituent, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
101804-56-2 |
---|---|
Molekularformel |
C12H25N3Si |
Molekulargewicht |
239.438 |
IUPAC-Name |
tri(propan-2-yl)-(1,2,4-triazol-1-ylmethyl)silane |
InChI |
InChI=1S/C12H25N3Si/c1-10(2)16(11(3)4,12(5)6)9-15-8-13-7-14-15/h7-8,10-12H,9H2,1-6H3 |
InChI-Schlüssel |
JREQOZJWSBSGHX-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](CN1C=NC=N1)(C(C)C)C(C)C |
Synonyme |
1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.